molecular formula C7H7N3 B1293834 1H-Indazol-7-amine CAS No. 21443-96-9

1H-Indazol-7-amine

Cat. No. B1293834
CAS RN: 21443-96-9
M. Wt: 133.15 g/mol
InChI Key: OTFFCAGPSWJBDK-UHFFFAOYSA-N
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Description

1H-Indazol-7-amine is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused benzene and pyrazole ring. The 7-aminoindazole derivative is a compound that has an amino group attached to the seventh position of the indazole ring. This structural feature is significant as it can influence the chemical and physical properties of the molecule and can be a key functional group for further chemical modifications.

Synthesis Analysis

Several methods have been developed for the synthesis of 1H-indazoles. One approach involves a metal- and oxidant-free three-component desulfurization and deamination condensation, which is environmentally friendly and can be scaled up for gram-scale applications . Another practical, metal-free synthesis of 1H-indazoles is achieved from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, which is mild and yields the desired compounds in good to excellent yields . Additionally, a new synthesis method via 1,3-dipolar cycloaddition of nitrile imines and benzyne has been described, which is quick and provides moderate to excellent yields . A silver(I)-mediated intramolecular oxidative C–H amination has also been developed for the construction of various 3-substituted indazoles .

Molecular Structure Analysis

The molecular structure of 1H-indazoles can be analyzed through various spectroscopic techniques. For instance, the structure of new N-(1H-7-indazolyl)-pyridinones was characterized using 1H and 13C NMR, IR, and mass spectroscopy . The crystal structure of 7-methoxy-1H-indazole, an inhibitor of nitric oxide synthase, reveals that the methoxy group lies in the plane of the indazole system, and the crystal packing consists principally of hydrogen-bonded trimers . Similarly, the crystal structure of 7-nitro-1H-indazole shows an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring .

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions due to the presence of reactive sites in their structure. The condensation of 2-pyrone derivatives with 7-aminoindazole in the presence of an acid medium leads to the formation of N-(1H-7-indazolyl)-pyridinones . The reactivity of the amino group at the seventh position can be exploited for further chemical transformations, which can be useful in the synthesis of pharmaceuticals and optical materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazoles are influenced by their molecular structure. The presence of substituents such as methoxy or nitro groups can affect the molecule's electron distribution, hydrogen bonding capability, and overall reactivity. For example, the methoxy group in 7-methoxy-1H-indazole affects the crystal packing through hydrogen bonding , while the nitro group in 7-nitro-1H-indazole forms an intramolecular hydrogen bond, influencing its inhibitory activity against nitric oxide synthase . The photophysical properties, such as fluorescence and aggregation-induced emission (AIE), of some 1H-1,2,4-triazol-3-amines, which are structurally related to 1H-indazoles, have also been investigated, indicating potential applications in organic chemistry and optical materials .

Scientific Research Applications

1. Synthesis and Catalysis

1H-Indazol-7-amine is used in various synthetic processes. A notable example is its use in the synthesis of 1H-indazoles through Rhodium/Copper catalysis, as demonstrated by Wang and Li (2016). This process involves C-H activation and C-N/N-N coupling, showing high efficiency and functional group tolerance (Wang & Li, 2016). Additionally, silver(I)-mediated intramolecular oxidative C–H amination, as described by Park et al. (2021), enables the construction of various 1H-indazoles, further highlighting the versatility of 1H-Indazol-7-amine in medicinal chemistry (Park et al., 2021).

2. Material Science and Corrosion Inhibition

In material science, 1H-Indazol-7-amine derivatives have been used for corrosion inhibition. Qiang et al. (2018) explored the fabrication of single and double alkyl-chain indazole derivatives self-assembled monolayer for corrosion inhibition of copper, demonstrating superior inhibition performance (Qiang et al., 2018).

3. Photophysical Applications

The synthesis and application of 1H-Indazol-7-amine derivatives in photophysical properties are another area of research. Guo et al. (2021) discussed the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, showcasing their potential in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

4. Medicinal Chemistry and Drug Design

1H-Indazol-7-amine is significant in medicinal chemistry and drug design. Mal et al. (2022) provided a comprehensive review on the synthetic strategy and molecular pharmacology of indazole derivatives, underscoring the importance of 1H-indazoles in medicinal research due to their biological activities (Mal et al., 2022).

Safety And Hazards

1H-Indazol-7-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 1H-Indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further structural modifications of the 1H-indazole framework to develop more effective and low-toxic anticancer agents .

properties

IUPAC Name

1H-indazol-7-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7N3/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFFCAGPSWJBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10175718
Record name 1H-Indazol-7-amine
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Molecular Weight

133.15 g/mol
Source PubChem
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Product Name

1H-Indazol-7-amine

CAS RN

21443-96-9
Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Record name 1H-Indazol-7-amine
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Synthesis routes and methods

Procedure details

Hydrogenation of 7-nitroindazole (prepared from 2-methyl-6-nitroaniline according to the literature procedures. Davies, R. R. J.C.S., 1955, 2412-2423; Porter, H. D Org. Synth. Collect. Vol I, 20, 73-74.) gave 7-aminoindazole. This was reacted as above with 2-iodo-3-nitrobenzoic acid to give 2-(1H-indazol-7-ylamino)-3-nitrobenzoic acid (19%, crude). This was purified by treating with an ethereal solution of CH2N2 followed by chromatography on silica gel to give methyl 2-(1H-indazol-7-ylamino)-3-nitrobenzoate (72%); mp (EtOAc/n-hexane) 137-138° C.; 1H NMR [(CD3)2SO] δ 3.49 (s, 3 H, OCH3), 6.72 (br d, J=7.2 Hz, 1 H, ArH), 6.91 (t, J=7.7 Hz, 1 H, ArH), 7.17 (t, J=8.0 Hz, 1 H, ArH), 7.45 (d, J=8.0 Hz, 1 H, ArH), 8.07-8.12 (m, 2 H, 2xArH), 8.18 (dd, J=8.2, 1.5 Hz, 1 H, ArH), 9.45 (br s, 1 H, diphenylamine NH), 13.36 (br s, 1 H, indazole NH). Also isolated was methyl 2-8 (1-methyl-1H-indazol-7-yl)amino]-3-nitrobenzoate (3%); mp (EtOAc/n-hexane) 137-138° C.; 1H NMR [(CD3)2SO] δ 3.72 (s, 3 H, OCH3), 4.19 (s, 3 H, NCH3), 6.46 (d, J=7.2 Hz, 1 H, ArH), 6.83 (dd, J=8.2, 7.4 Hz, 1 H, ArH), 7.18 (t, J=8.0 Hz, 1 H, ArH), 7.30 (d, J=8.3 Hz, 1 H, ArH), 8.18-8.22 (m, 2 H, 2xArH), 8.34 (s, 1 H, ArH), 9.97 (s, 1 H, NH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Yoo, M Yoo, JE Kim, HK Lee, CO Lee… - Archives of pharmacal …, 2018 - Springer
… 1H-indazol-7-amine (3) was reacted with sodium chlorate in concentrated hydrochloric acid solution to produce 5,6-dichloro-1H-indazole-4,7-dione (5). The product of this reaction was …
Number of citations: 6 link.springer.com
C Huo, Z Luo, X Ning, X Kang, Q Yan, Y Guo… - European Journal of …, 2022 - Elsevier
… 5-bromo-N-(2-nitrobenzyl)-1H-indazol-7-amine (HT-8). The title compound was obtained as a yellow solid from A-8 and 2-nitrobenzaldehyde in 72% yield. H NMR (400 MHz, DMSO) δ …
Number of citations: 1 www.sciencedirect.com
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
… We found an efficient alternative by preparing 7-iodo-1H-indazole 5 using a diazotization/iodination sequence starting from 1H-indazol-7-amine 4 (Scheme 1). Amine 4 was …
Number of citations: 29 www.sciencedirect.com
A Miloudi, D El Abed, G Boyer - Arabian journal of chemistry, 2017 - Elsevier
The triphenylbismuth diacetate reacted selectively with different aminoindazole derivatives in presence of copper diacetate to engender a new series of mono phenyl aminoindazole …
Number of citations: 3 www.sciencedirect.com
A Miloudi, D El Abed, G Boyer - 2014 - researchgate.net
The triphenylbismuth diacetate reacted selectively with different aminoindazole derivatives in presence of copper diacetate to engender a new series of mono phenyl aminoindazole …
Number of citations: 4 www.researchgate.net
ME Meuser, PAN Reddy, A Dick… - Journal of medicinal …, 2021 - ACS Publications
… From the final list of compounds that successfully passed through the above workflow, a compound in which a 1H-indazol-7-amine group replaced the methylindole headgroup of PF-74 …
Number of citations: 14 pubs.acs.org
H Dong, X Ye, Y Zhu, H Shen, H Shen… - Journal of Medicinal …, 2023 - ACS Publications
Osimertinib resistance is an unmet clinical need for the treatment of non-small cell lung cancer (NSCLC), and the main mechanism is tertiary C797S mutation of epidermal growth factor …
Number of citations: 2 pubs.acs.org
KG Liu, AJ Robichaud, AA Greenfield, JR Lo… - Bioorganic & medicinal …, 2011 - Elsevier
As part of our efforts to develop agents for cognitive enhancement, we have been focused on the 5-HT 6 receptor in order to identify potent and selective ligands for this purpose. Herein …
Number of citations: 25 www.sciencedirect.com

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